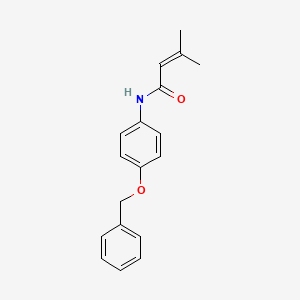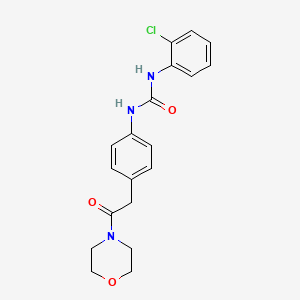
2-Methyl-1-(pyridin-3-yl)propan-2-aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-1-(pyridin-3-yl)propan-2-aminedihydrochloride” is a chemical compound with the empirical formula C9H16Cl2N2 . It is a solid substance and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of “this compound” is 223.14 . The InChI code is 1S/C9H14N2.2ClH/c1-7(2)9(10)8-5-3-4-6-11-8;;/h3-7,9H,10H2,1-2H3;2*1H .Physical and Chemical Properties Analysis
“this compound” is a solid substance . The storage temperature is room temperature .Applications De Recherche Scientifique
Pharmacological Characterization as a κ-Opioid Receptor Antagonist
2-Methyl-1-(pyridin-3-yl)propan-2-amine dihydrochloride has been characterized for its high affinity as a κ-opioid receptor (KOR) antagonist. This compound demonstrates selectivity for KORs over μ-opioid receptors (MORs) and negligible affinity for δ-opioid receptors. It has shown potential for treating depression and addiction disorders, demonstrating antidepressant-like efficacy and therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior in animal models. The use of KOR agonist-induced plasma prolactin elevation as a biomarker supports the potential clinical application of KOR antagonists in treating these disorders (Grimwood et al., 2011).
Catalytic Applications in Metal Complexes
The compound serves as a precursor in the synthesis of novel metal complexes, exhibiting potential as a pentadentate amine/imine ligand. It has been used in synthesizing first-row transition metal complexes with nickel, iron, zinc, and copper. These complexes, featuring varied coordination geometries and potential applications in catalysis and material science, underline the compound's versatility in forming metal-ligand bonds. This is particularly relevant in the context of developing new materials and catalysts for industrial processes (Schmidt, Wiedemann, & Grohmann, 2011).
Synthesis and Derivatization of Selected Cathinones
2-Methyl-1-(pyridin-3-yl)propan-2-amine dihydrochloride has been identified as a structural component in the synthesis and derivatization of selected cathinones. Its properties have been examined through a combination of spectroscopic methods, highlighting its relevance in forensic science for the identification and analysis of synthetic cathinones, which are of significant interest due to their psychoactive properties (Nycz et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
2-methyl-1-pyridin-3-ylpropan-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-9(2,10)6-8-4-3-5-11-7-8;;/h3-5,7H,6,10H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCMMABUSYJTRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CN=CC=C1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{[butyl(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2982049.png)




![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2982057.png)
![N-[(3-Bromophenyl)-cyanomethyl]-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B2982062.png)
![N-cyclopentyl-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2982064.png)


![3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B2982069.png)

![2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one](/img/structure/B2982071.png)
![N-(4-fluorobenzyl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2982072.png)
